N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide
Description
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and a naphthalen-2-yloxy moiety. Thienopyrazole scaffolds are recognized for their diverse pharmacological activities, including kinase inhibition and cytotoxic effects . The naphthalene group may enhance aromatic interactions with biological targets, while the acetamide linkage is critical for hydrogen bonding, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-16-7-10-23(17(2)11-16)28-25(21-14-31-15-22(21)27-28)26-24(29)13-30-20-9-8-18-5-3-4-6-19(18)12-20/h3-12H,13-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWUWCSINPCBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a thieno[3,4-c]pyrazole core, which is known for its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3S |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 921064-17-7 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research has shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing an IC50 value indicating potent activity .
- Anti-inflammatory Effects : The thieno[3,4-c]pyrazole structure is linked with anti-inflammatory properties. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases .
Antimicrobial Efficacy
A study assessed the antimicrobial activity of various thienopyrazole derivatives, including the compound . It was found that the presence of specific substituents significantly enhanced antimicrobial efficacy. The minimum inhibitory concentration (MIC) values were notably lower for compounds with hydroxyl and halogen substituents compared to those without .
Cytotoxicity in Cancer Models
In vitro studies involving MCF-7 and HT-29 cell lines revealed that the compound exhibited cytotoxicity with IC50 values ranging from 0.39 to 3.16 µM . This suggests that modifications to the thieno[3,4-c]pyrazole core can lead to enhanced anticancer activity.
Research Findings
- Structure-Activity Relationship (SAR) : The biological activity of this compound is influenced by its structural components. Substituents on the naphthalene ring and modifications to the pyrazole core play critical roles in enhancing its bioactivity .
- Comparative Studies : Comparative analyses with other thienopyrazole derivatives have shown that this compound's unique structure contributes significantly to its biological properties. For example, derivatives lacking certain functional groups displayed reduced efficacy against microbial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules, highlighting key structural features and biological activities:
Key Comparative Insights
Core Scaffold Variations: The thienopyrazole core in the target compound may offer superior metabolic stability compared to triazole-linked analogs (e.g., compound 6m) due to reduced susceptibility to enzymatic degradation . Morpholinoethyl-substituted analogs (e.g., ) exhibit cytotoxicity but lack the fused heterocyclic system of thienopyrazole, which could enhance target specificity .
Substituent Effects: The naphthalen-2-yloxy group in the target compound differs from the naphthalen-1-yloxy orientation in compound 6m. The 2-position may optimize π-π stacking with hydrophobic pockets in biological targets .
Acetamide Linkage :
- The acetamide moiety is conserved across analogs and is critical for hydrogen-bonding interactions, as demonstrated in the crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .
Further assays (e.g., MTT, apoptosis studies) are needed for validation.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to minimize by-products?
The synthesis involves multi-step protocols, including cyclization of the thieno[3,4-c]pyrazole core followed by substitution reactions to introduce the 2,4-dimethylphenyl and naphthyloxy groups. Key steps include:
- Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for aryl group attachment .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry of the thienopyrazole core and substituent positions (e.g., methylphenyl vs. naphthyloxy groups) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the acetamide moiety) .
Q. What preliminary assays are recommended to assess its biological activity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations to screen for antiproliferative effects .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays, focusing on IC₅₀ values .
Advanced Research Questions
Q. How can crystallographic studies elucidate its 3D structure and intermolecular interactions?
- X-ray diffraction : Single-crystal analysis resolves bond angles, dihedral angles, and packing motifs. For example, the thienopyrazole core often adopts a planar conformation, while substituents (e.g., naphthyloxy) influence π-stacking .
- Hydrogen bonding analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies stabilizing interactions, critical for understanding solubility and stability .
Q. What methodologies are suitable for investigating its reaction kinetics and thermodynamic stability?
- Kinetic studies : Use stopped-flow spectroscopy to monitor substitution reactions (e.g., naphthyloxy group displacement) under pseudo-first-order conditions .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for thermal stability) .
- DFT calculations : Predict reaction pathways (e.g., activation energy barriers for cyclization) using Gaussian or ORCA software .
Q. How can molecular docking simulations predict its binding affinity to biological targets?
- Target selection : Prioritize receptors with hydrophobic pockets (e.g., COX-2, EGFR) due to the compound's aromatic substituents .
- Software tools : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. Key parameters include:
- Binding energy : Aim for ΔG < −8 kcal/mol for high affinity .
- Pose validation : Compare docking results with crystallographic data of similar acetamide derivatives .
Data Contradiction & Optimization
Q. How should researchers resolve discrepancies in reported biological activity across studies?
- Dose-response validation : Re-test activity across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Impurity profiling : LC-MS/MS identifies trace by-products (e.g., unreacted intermediates) that may skew bioactivity results .
Q. What strategies improve yield during scale-up synthesis?
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >90% yield for cyclization steps .
- Flow chemistry : Continuous processing minimizes batch variability during acetamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
